Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-6-hydroxynicotinic Acid

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-6-hydroxynicotinic Acid

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 5-chloro-6-hydroxynicotinic acid, a key heterocyclic building block with significant potential in pharmaceutical development. We delve into the experimental methodology for obtaining high-quality single crystals and determining their three-dimensional structure via single-crystal X-ray diffraction. The guide presents a comprehensive examination of the crystallographic data, including unit cell parameters, space group, and intramolecular geometry. A central focus is the elucidation of the supramolecular assembly, governed by a robust network of intermolecular hydrogen bonds. By correlating the observed solid-state architecture with fundamental physicochemical properties, this document offers valuable insights for researchers, medicinal chemists, and formulation scientists engaged in the design and development of novel therapeutics.

Introduction: Contextualizing the Importance of Crystalline Form

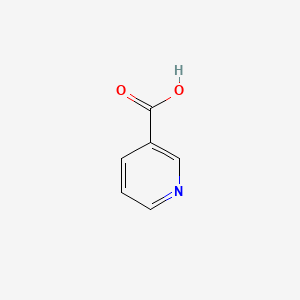

5-Chloro-6-hydroxynicotinic acid (C₆H₄ClNO₃, see Figure 1) is a substituted pyridine derivative with a molecular framework that is of considerable interest in medicinal chemistry. As an analogue of nicotinic acid (Vitamin B3), its derivatives are explored for a wide range of pharmacological activities. The introduction of a chloro-substituent and a hydroxyl group can significantly modulate the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule, thereby influencing its biological interactions and pharmaceutical properties.

In the realm of drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. The precise arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and formulation. This guide elucidates the crystal structure of 5-chloro-6-hydroxynicotinic acid, providing a definitive blueprint of its molecular and supramolecular architecture.

Figure 1. Chemical Structure of 5-Chloro-6-hydroxynicotinic acid.

From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis and subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate precision of the structure.[1]

Synthesis Overview

While various synthetic routes to 5-chloro-6-hydroxynicotinic acid exist, a common approach involves the chlorination of 6-hydroxynicotinic acid. This precursor is readily accessible and can be selectively halogenated to yield the desired product. The resulting crude product is typically a microcrystalline powder which requires purification and crystallization.

Protocol for Single Crystal Growth

High-quality single crystals of 5-chloro-6-hydroxynicotinic acid suitable for X-ray diffraction can be obtained via slow evaporation from an ethanolic solution. The choice of ethanol as a solvent is critical; it provides moderate solubility for the compound, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

Step-by-Step Crystallization Protocol:

-

Dissolution: Dissolve a sample of 5-chloro-6-hydroxynicotinic acid in absolute ethanol at an elevated temperature (approximately 345 K) to achieve saturation.[2][3]

-

Filtration: Hot-filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

-

Crystal Harvest: Over a period of several days to a week, well-formed, colorless to light-yellow crystals should appear.[2] Carefully select a transparent crystal with sharp edges and no visible defects for X-ray analysis.[1]

Crystal Structure Determination: A Methodological Deep Dive

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

The SC-XRD Experimental Workflow

The process of determining a crystal structure follows a well-defined workflow, from data collection to the final refined model.[6][7]

Figure 2. Single-Crystal X-ray Diffraction Workflow

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[4]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors to produce a list of structure factors (|F²|).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like 5-chloro-6-hydroxynicotinic acid, direct methods are typically employed to derive initial phase estimates.[8] These phases, combined with the measured structure factor amplitudes, are used to calculate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[9][10] The quality of the final model is assessed by figures of merit such as the R-factor.

Analysis of the Crystal Structure

The crystal structure of 5-chloro-6-hydroxynicotinic acid has been determined and is deposited in the Cambridge Structural Database (CSD) under the accession code 768690.[11][12] The analysis reveals a well-ordered structure defined by specific intra- and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic parameters for 5-chloro-6-hydroxynicotinic acid are summarized in the table below.[2][3] The data confirms that the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c.[2][3]

| Parameter | Value |

| Chemical Formula | C₆H₄ClNO₃ |

| Formula Weight | 173.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.469 Å |

| b (Å) | 10.529 Å |

| c (Å) | 11.795 Å |

| β (°) | 97.72° |

| Volume (ų) | 673.4 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293(2) K |

| CCDC Deposition Number | 768690 |

Table 1: Summary of crystallographic data for 5-chloro-6-hydroxynicotinic acid. Data obtained from single-crystal X-ray diffraction experiments.[2][11][12]

Molecular Geometry and Tautomerism

A crucial aspect of hydroxypyridines is their potential to exist in tautomeric forms. The crystal structure analysis unambiguously shows that 5-chloro-6-hydroxynicotinic acid crystallizes in its oxo (or pyridone) tautomeric form, specifically as 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[12][13] This is evidenced by the presence of an N-H bond and a C=O double bond within the pyridine ring.[13]

The pyridine ring itself is essentially planar, with the carboxylic acid group twisted slightly out of the plane. Bond lengths and angles within the molecule are consistent with those expected for a substituted pyridone system.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing of 5-chloro-6-hydroxynicotinic acid is dominated by a robust and elegant network of intermolecular hydrogen bonds. This network is the primary force governing the supramolecular assembly of the molecules in the solid state.

The key hydrogen bonding interactions are:

-

Carboxylic Acid Dimer: Molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon.

-

Pyridone N-H···O Interaction: The N-H group of the pyridone ring acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule.

These interactions link the molecules into extended one-dimensional chains or ribbons.[14] The interplay of these hydrogen bonds creates a stable, densely packed crystal lattice, which is reflected in the compound's high melting point of over 300 °C.[2]

Figure 3. Dominant Intermolecular Interactions

Structure-Property Correlations and Implications

The detailed structural knowledge gained from this analysis has direct, practical implications for drug development:

-

High Melting Point: The extensive hydrogen bonding network explains the high thermal stability of the crystal, as significant energy is required to disrupt the lattice.[2]

-

Solubility: The prevalence of strong, directional hydrogen bonds in the crystal suggests that a considerable amount of energy (the lattice energy) will be required to break these interactions during dissolution. This insight is critical for developing strategies to enhance solubility, such as salt formation or co-crystallization.

-

Polymorphism: While only one crystalline form is reported here, the potential for different hydrogen bonding arrangements (polymorphism) must be considered.[12] Polymorph screening is a critical step in pharmaceutical development to identify the most stable and bioavailable form of an API. The crystallization conditions, particularly pH and solvent, can significantly influence which polymorph is obtained.[15]

Conclusion

This guide has provided a comprehensive technical overview of the crystal structure of 5-chloro-6-hydroxynicotinic acid. Through single-crystal X-ray diffraction, it has been established that the molecule exists in its pyridone tautomeric form and assembles in the solid state through a network of strong O-H···O and N-H···O hydrogen bonds. This detailed structural blueprint provides an authoritative foundation for understanding the physicochemical properties of this important pharmaceutical building block and serves as an invaluable resource for scientists working to rationally design and formulate new medicines.

References

-

Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]

-

PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN repository. Retrieved from [Link]

-

Bradner, J. (1963). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 43, 87. [Link]

-

Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Presentation slides. [Link]

-

ResearchGate. (2009). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]

-

Varfolomeev, M. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. International Journal of Molecular Sciences, 22(19), 10338. [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Rheingold, A. L. (2009). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 86(11), 1310. [Link]

-

Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Li, Y., et al. (2023). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25, 432-443. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative contributions of different types of intermolecular interactions... [Scientific Diagram]. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

-

Science Education Resource Center at Carleton College. (2018). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

-

Asiri, A. M., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]

Sources

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. 5-Chloro-6-hydroxynicotinic Acid CAS#: 54127-63-8 [m.chemicalbook.com]

- 3. 5-Chloro-6-hydroxynicotinic Acid | 54127-63-8 [chemicalbook.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. academic.oup.com [academic.oup.com]

- 9. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Chloro-5-hydroxynicotinic acid | 1211531-26-8 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. xray.uky.edu [xray.uky.edu]

- 15. researchgate.net [researchgate.net]